Ethylidene diacetate

Description

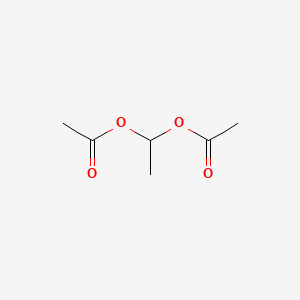

Structure

3D Structure

Properties

IUPAC Name |

1-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-4(7)9-6(3)10-5(2)8/h6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACKALUBLCWJVNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ethylidene diacetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ethylidene_diacetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027188 | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

542-10-9, 66455-31-0 | |

| Record name | Ethylidene diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylidene diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066455310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-Ethanediol, 1,1-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylidene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.001 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLIDENE DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL1S8V6W25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethylidene diacetate synthesis from acetaldehyde and acetic anhydride

An In-Depth Technical Guide to the Synthesis of Ethylidene Diacetate from Acetaldehyde and Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (EDA), a geminal diacetate, serves as a significant chemical intermediate, most notably in the historical production of vinyl acetate. This guide provides a comprehensive technical overview of its synthesis via the reaction of acetaldehyde and acetic anhydride. We will explore the underlying reaction mechanism, the critical role of catalysis, detailed experimental protocols, and the parameters influencing reaction yield and purity. Emphasis is placed on the scientific rationale behind procedural choices and robust safety protocols required for handling the volatile and hazardous reagents involved. This document is intended to serve as an expert resource for laboratory-scale synthesis and process understanding.

Introduction: Significance and Context

This compound, systematically named ethane-1,1-diyl diacetate, is an organic compound with the formula (CH₃CO₂)₂CHCH₃.[1] While it has applications as a solvent and in chemical synthesis, its primary historical and industrial relevance stems from its role as a precursor to vinyl acetate, a key monomer for polymers like polyvinyl acetate (PVA) and polyvinyl alcohol (PVOH).[1][2][3] The synthesis from acetaldehyde and acetic anhydride represents a classic and direct route to this intermediate.

The overall transformation is represented by the following equation:

CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[1]

This reaction, while straightforward in stoichiometry, requires careful control of conditions and catalysis to achieve high yield and selectivity. Understanding the nuances of this process is crucial for researchers needing to prepare EDA or analogous geminal diacetates.

Reaction Mechanism and Catalysis

The synthesis of this compound from acetaldehyde and acetic anhydride is an acid-catalyzed addition reaction. The mechanism hinges on the activation of the acetaldehyde carbonyl group by a catalyst, making it more susceptible to nucleophilic attack by acetic anhydride.

Catalyst: Lewis acids or strong protic acids are effective catalysts. A major industrial and laboratory route employs ferric chloride (FeCl₃) as the catalyst.[1][2] The iron(III) center functions as a Lewis acid, coordinating to the carbonyl oxygen of acetaldehyde.

Mechanism Steps:

-

Activation of Acetaldehyde: The Lewis acid catalyst (e.g., Fe³⁺) coordinates with the lone pair of electrons on the carbonyl oxygen of acetaldehyde. This polarization of the C=O bond increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: A molecule of acetic anhydride acts as the nucleophile. One of its carbonyl oxygens attacks the activated carbonyl carbon of acetaldehyde.

-

Intermediate Formation: This attack forms an unstable intermediate.

-

Rearrangement and Acetate Transfer: The intermediate rearranges, leading to the transfer of an acetyl group and the formation of a carbocation stabilized by the adjacent acetate group.

-

Final Addition: The remaining acetate anion attacks the carbocation, forming the second ester linkage and yielding the final product, this compound. The catalyst is regenerated in the process.

Detailed Experimental Protocol (Bench Scale)

This protocol describes a representative procedure for the synthesis of this compound. All operations must be conducted in a certified chemical fume hood due to the hazardous nature of the reactants.

Reagents and Materials:

-

Acetaldehyde (CH₃CHO), anhydrous

-

Acetic Anhydride ((CH₃CO)₂O), ≥98% purity

-

Ferric Chloride (FeCl₃), anhydrous

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Condenser with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle with temperature controller

-

Distillation apparatus

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser topped with a drying tube, and an addition funnel.

-

Reagent Charging: Charge the flask with acetic anhydride and anhydrous ferric chloride (catalyst loading is typically low, e.g., 0.1-1 mol%). Begin stirring to dissolve the catalyst.

-

Reactant Addition: Acetaldehyde is highly volatile (boiling point ~20°C) and must be handled with care, preferably chilled. Place the chilled acetaldehyde into the addition funnel.

-

Reaction Execution: Add the acetaldehyde dropwise to the stirring solution of acetic anhydride and catalyst. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature within a specified range (e.g., 30-50°C). Cooling with an ice bath may be necessary.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature or with gentle heating for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up and Purification: The crude product can be purified by fractional distillation under reduced pressure. The low boiling point of unreacted acetaldehyde and the high boiling point of acetic anhydride and the product allow for separation. This compound has a boiling point of 167–169 °C at atmospheric pressure.[1]

Process Parameters and Optimization

The efficiency of the synthesis is governed by several critical parameters. Optimization is key to maximizing yield while minimizing side reactions.

| Parameter | Typical Range/Value | Rationale & Impact on a Successful Synthesis |

| Reactant Molar Ratio | 1:1 to slight excess of Ac₂O | A stoichiometric or slight excess of acetic anhydride ensures complete conversion of the more volatile and hazardous acetaldehyde. |

| Catalyst Loading | 0.1 - 1.0 mol% (FeCl₃) | Sufficient catalyst is needed for a practical reaction rate. Excessive amounts can lead to side reactions, such as polymerization of acetaldehyde or product decomposition. |

| Temperature | 30 - 50 °C | The reaction is exothermic. Maintaining a moderate temperature prevents the boiling of acetaldehyde (BP 20.2°C) and minimizes the formation of byproducts. Higher temperatures can favor the reverse reaction.[4] |

| Reaction Time | 1 - 3 hours | Sufficient time is required for the reaction to reach equilibrium. Progress can be monitored by techniques like GC or TLC. |

| Purity of Reagents | Anhydrous conditions | Water will react readily with acetic anhydride to form acetic acid and can interfere with the Lewis acid catalyst, reducing the overall yield.[5] |

Safety and Hazard Management

This synthesis involves highly hazardous materials and must not be attempted without a thorough risk assessment and adherence to strict safety protocols.

Acetaldehyde:

-

Hazards: Extremely flammable liquid and vapor.[6] Vapors can form explosive mixtures with air. It is classified as a possible human carcinogen (IARC Group 2B) and can cause severe irritation to the eyes, skin, and respiratory tract.[6]

-

Handling:

-

Always handle in a well-ventilated chemical fume hood.[6][7]

-

Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (nitrile or neoprene), splash goggles, and a flame-retardant lab coat.[6][7]

-

Keep away from all sources of ignition.[6] Use non-sparking tools for transfers.[7]

-

Store in a cool, dry, well-ventilated area in tightly sealed containers.[7]

-

Acetic Anhydride:

-

Hazards: Flammable liquid. Causes severe skin burns and eye damage. It is harmful if swallowed and fatal if inhaled. Reacts violently with water to form corrosive acetic acid.[8]

-

Handling:

-

Work under a chemical fume hood.

-

Wear appropriate PPE: chemical-resistant gloves, splash goggles/face shield, and a flame-retardant lab coat.[8]

-

Keep away from water and incompatible materials.

-

Store in a cool, dry, well-ventilated area away from heat sources.

-

Emergency Procedures:

-

Spills: For small spills, absorb with an inert material (vermiculite, sand) and place in a sealed container for disposal.[7] For large spills, evacuate the area and contact emergency personnel.[7]

-

Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air and seek immediate medical attention.

Conclusion

The synthesis of this compound from acetaldehyde and acetic anhydride is a well-established method that provides direct access to this valuable intermediate. Success in the laboratory hinges on a firm grasp of the underlying acid-catalyzed mechanism, meticulous control over key reaction parameters such as temperature and reactant stoichiometry, and an unwavering commitment to safety. The volatility and hazardous nature of the starting materials, particularly acetaldehyde, demand rigorous adherence to safety protocols, including the mandatory use of a chemical fume hood and appropriate personal protective equipment. This guide provides the foundational knowledge for researchers to approach this synthesis with both competence and caution.

References

-

Wikipedia. (2025, May 27). This compound. [Link]

-

Kudo, K., Mori, S., & Sugita, N. DIRECT SYNTHESIS OF this compound FROM METHYL ACETATE AND SYNTHESIS GAS BY MIXED RHODIUM–PALLADIUM CATALYST. Oxford Academic. [Link]

-

Ramprasad, D., & Waller, F. J. (1998, June 16). Heterogeneous catalyst for the production of this compound from acetic anhydride. (U.S. Patent No. 5,767,307). [Link]

- Google Patents.

-

Sciencemadness.org. (2010, April 2). This compound Synthesis. [Link]

-

European Patent Office. EP 0808819 A1 - Heterogeneous catalyst for the production of this compound. [Link]

- Google Patents.

-

ResearchGate. Synthesis this compound from DME and syngas. [Link]

- Google Patents.

-

CloudSDS. A Complete Guide to Acetaldehyde Safety & Risk Management. [Link]

- Google Patents.

-

CDC. OCCUPATIONAL SAFETY AND HEALTH GUIDELINE FOR ACETALDEHYDE. [Link]

-

Bell, R. P., & Lukianenko, B. (1957). Kinetics of the acid-catalysed hydrolysis and decomposition of this compound. Journal of the Chemical Society (Resumed). [Link]

-

Wiley Online Library. (2000, December 4). Acetic Anhydride. [Link]

- Google Patents.

-

IsoLab. Acetic Anhydride Safety. [Link]

- Google Patents.

-

European Patent Office. EP 0048046 A1 - Method for the manufacture of this compound. [Link]

-

Acta Chemica Scandinavica. (1957). The Hydrolysis of Methylene Diacetate and Ethylidene. [Link]

-

Academax. Synthesis this compound from DME and Syngas. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 542-10-9 [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. US1578454A - Manufacture of acetic anhydride and acetaldehyde from this compound - Google Patents [patents.google.com]

- 5. softbeam.net:8080 [softbeam.net:8080]

- 6. A Complete Guide to Acetaldehyde Safety & Risk Management [cloudsds.com]

- 7. cdc.gov [cdc.gov]

- 8. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

An In-depth Technical Guide to Ethylidene Diacetate (CAS 542-10-9)

Introduction: Beyond the Reagent Bottle

Ethylidene diacetate, also known by its IUPAC name ethane-1,1-diyl diacetate, is a geminal diacetate with the CAS number 542-10-9.[1][2] While it may appear as a simple organic molecule, its utility extends far beyond its basic structure. It serves as a crucial intermediate in industrial chemistry, most notably as a precursor to vinyl acetate, a key monomer in the production of various polymers.[1][3] Furthermore, its reactivity makes it a valuable tool in organic synthesis, including applications in the pharmaceutical, fragrance, and dye industries.[2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, key reactions, and spectral characterization, grounded in established chemical principles.

Core Physicochemical Properties

This compound is a colorless liquid characterized by a sharp, fruity odor.[2] It is a low-melting solid, transitioning to a liquid state just above typical room temperature.[1][3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 542-10-9 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1] |

| Appearance | Clear, colorless to light yellow liquid | [2] |

| Odor | Sharp, fruity | [2] |

| Density | 1.07 g/cm³ | [3] |

| Melting Point | 18.9 °C | [3] |

| Boiling Point | 167–169 °C (at 760 mmHg) | [3] |

| Solubility | Slightly soluble in water; miscible with alcohol | [2] |

| Refractive Index | 1.4000 to 1.4020 (at 20°C, 589 nm) | [4] |

Structural Identifiers:

-

IUPAC Name: Ethane-1,1-diyl diacetate[1]

-

Synonyms: 1,1-Diacetoxyethane, Acetaldehyde diacetyl acetal, Ethylidene acetate[2]

-

SMILES: CC(OC(=O)C)OC(=O)C[1]

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound is primarily achieved through two major industrial routes, each with its own set of catalysts and reaction conditions. The choice of method often depends on the availability of starting materials and the desired scale of production.

Synthesis from Acetaldehyde and Acetic Anhydride

This is a classic and major industrial route for producing this compound.[1][3] The reaction involves the acid-catalyzed addition of acetic anhydride to acetaldehyde.

Reaction: CH₃CHO + (CH₃CO)₂O → (CH₃CO₂)₂CHCH₃[3]

Catalyst Insight: The reaction is typically catalyzed by a Lewis acid, such as ferric chloride (FeCl₃), or strong protic acids like sulfuric acid.[3][7] The role of the Lewis acid is crucial; it coordinates with the carbonyl oxygen of acetaldehyde, increasing the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group highly susceptible to nucleophilic attack by acetic anhydride.

Proposed Reaction Mechanism: The mechanism involves the activation of the aldehyde, followed by nucleophilic attack and subsequent proton transfer steps to yield the stable geminal diacetate.

Caption: Lewis acid-catalyzed synthesis of this compound.

Experimental Protocol (Illustrative): While specific industrial protocols are proprietary, a general laboratory procedure can be outlined based on established chemical principles.[8]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetic anhydride (2.5 eq).

-

Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (e.g., 0.05 eq) to the stirred acetic anhydride.

-

Reactant Addition: Cool the mixture in an ice bath and slowly add acetaldehyde (1.0 eq) dropwise, ensuring the temperature remains controlled.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Quench the reaction by carefully pouring the mixture into a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted anhydride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Synthesis from C1 Feedstocks (Methyl Acetate/Dimethyl Ether and Syngas)

Driven by the economics of coal- and natural gas-derived feedstocks, processes utilizing the carbonylation of methyl acetate or dimethyl ether with synthesis gas (CO + H₂) have been developed. These methods rely on sophisticated transition metal catalyst systems.

Reaction (from Dimethyl Ether): 2 (CH₃)₂O + 4CO + H₂ → (CH₃CO₂)₂CHCH₃ + CH₃COOH[9]

Catalyst Insight: These processes typically employ rhodium (e.g., RhI₃) or molybdenum-nickel co-catalyst systems, promoted by an iodide source (e.g., methyl iodide) and often a phosphine ligand (e.g., triphenylphosphine, PPh₃).[10][11] The rhodium catalyst facilitates the complex catalytic cycle involving oxidative addition, migratory insertion of carbon monoxide, and reductive elimination steps.

Experimental Conditions (from a research study): [10][11]

-

Catalyst System: RhI₃ (main catalyst), CH₃I/LiI (co-catalysts), PPh₃ (promoter).

-

Reactants: Dimethyl ether (DME) or Methyl Acetate (MA), Acetic Acid (solvent), Syngas (CO/H₂).

-

Conditions: Temperature: ~180 °C; Pressure: ~3.0-4.4 MPa.

-

Reactor: Batch autoclave.

-

Outcome: This route can achieve high conversion of the starting material with good selectivity towards this compound.[10]

Key Chemical Reactions

This compound is a valuable synthetic intermediate primarily due to its ability to undergo elimination and hydrolysis reactions.

Thermal Elimination to Vinyl Acetate

The most significant industrial application of this compound is its conversion to vinyl acetate and acetic acid via thermal elimination.[1][3] This pyrolysis reaction is a key step in a once-major route to this important monomer.

Reaction: (CH₃CO₂)₂CHCH₃ → CH₃CO₂CH=CH₂ + CH₃CO₂H[3]

Mechanism Insight: This reaction proceeds through a pericyclic syn-elimination mechanism, involving a six-membered cyclic transition state.[12][13] It is an intramolecular process (Ei mechanism) that does not require an external base or acid.[14] The heat provides the energy to overcome the activation barrier for the concerted bond rearrangement.

Caption: Pyrolytic syn-elimination to form vinyl acetate.

Hydrolysis

Like other esters and acetals, this compound can be hydrolyzed under aqueous conditions. This reaction can be catalyzed by either acid or base. In the presence of sodium hydroxide, it readily yields acetaldehyde.[2] Kinetic studies have shown the hydrolysis in aqueous acid follows a bimolecular mechanism.

Spectroscopic and Analytical Characterization

The identity and purity of this compound are confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound is perfectly suited for NMR analysis, providing a clear and unambiguous spectrum.

-

¹H NMR Spectrum (Predicted): The proton NMR spectrum is expected to show three distinct signals:

-

A doublet for the three methyl protons (-CH-CH₃ ), coupled to the single methine proton.

-

A quartet for the single methine proton (-CH -CH₃), coupled to the three methyl protons.

-

A singlet for the six equivalent protons of the two acetate groups (-O-C(=O)-CH₃ ).

-

-

¹³C NMR Spectrum (Predicted): The carbon NMR spectrum is expected to show four signals corresponding to the four unique carbon environments:

-

One signal for the carbonyl carbons of the acetate groups (C =O).

-

One signal for the methine carbon (-C H-).

-

One signal for the methyl carbons of the acetate groups (-O-C(=O)-C H₃).

-

One signal for the terminal methyl carbon (-CH-C H₃).

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~ 6.8 | Quartet (q) |

| ~ 2.1 | Singlet (s) |

| ~ 1.5 | Doublet (d) |

(Note: Predicted chemical shifts are approximate and can vary based on solvent and instrument.)

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.[5]

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2980-2940 | Medium | C-H Stretch | Alkane (sp³ C-H) |

| ~ 1760-1740 | Strong | C=O Stretch | Ester (Carbonyl) |

| ~ 1240-1200 | Strong | C-O Stretch | Ester (Acyl-Oxygen) |

| ~ 1050-1000 | Strong | C-O Stretch | Acetal |

The most prominent feature is the strong absorption band for the C=O stretch of the ester groups, typically appearing around 1750 cm⁻¹. The C-O stretching region will also show strong bands characteristic of the acetate functionality.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion ([M]⁺) of this compound (m/z = 146) may be observed. The fragmentation pattern is dominated by cleavages characteristic of esters and acetals.

-

Key Fragmentation Pathways (Predicted):

-

Loss of an acetoxy radical (•OCOCH₃): This would lead to a fragment ion at m/z = 87.

-

Loss of an acetyl radical (•COCH₃): This would result in a fragment ion at m/z = 103.

-

Cleavage to form the acetyl cation: A prominent peak is expected at m/z = 43 corresponding to [CH₃CO]⁺, which is a very stable acylium ion and often the base peak for acetate esters.[15][16]

-

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate care in a well-ventilated area, away from sources of ignition.[2] It may cause irritation to the skin, eyes, and respiratory system.[2]

-

Personal Protective Equipment (PPE): Safety glasses or goggles, chemical-resistant gloves, and a lab coat are mandatory.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Stability: Stable under normal conditions.

Conclusion

This compound is a compound of significant industrial and synthetic importance. Its straightforward, high-yield synthesis from common feedstocks like acetaldehyde and its efficient conversion to vinyl acetate underscore its role in polymer chemistry. For the research scientist, its geminal diacetate structure offers a protected aldehyde functionality that is stable under various conditions yet can be deprotected or transformed as needed. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is essential for its safe and effective application in both research and industrial settings.

References

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis this compound from DME and syngas. Retrieved from [Link]

- Google Patents. (n.d.). GB2089805A - Process for preparing this compound.

- Google Patents. (n.d.). US4323697A - Process for preparing this compound.

-

ResearchGate. (n.d.). Metal-based Lewis acid catalysts for conversion of a variety of aldehydes with acetic anhydride to gem 1,1-diacetates. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Ethanediol, 1,1-diacetate. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of this compound from dimethyl ether, CO and H2. Retrieved from [Link]

-

Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]

-

SciSpace. (n.d.). ACTA CHEMICA SCANDINAVICA 11 (1957) 247-25 2 - The Hydrolysis of Methylene Diacetate and Ethylidene. Retrieved from [Link]

- Wiley Online Library. (2000, December 4). "Acetic Anhydride".

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

European Patent Office. (n.d.). Method for the manufacture of this compound - EP 0048046 A1. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplemental Data Scheme 1. Dicyclopentadiene-based monomer synthesis. Figure 1. 1H NMR spectrum for the triethylene glycol mono. Retrieved from [Link]

- Google Patents. (n.d.). CA1065885A - Process for preparing this compound.

-

European Patent Office. (n.d.). Method for the manufacture of this compound. Retrieved from [Link]

-

Dalal Institute. (n.d.). Mechanism and Orientation in Pyrolytic Elimination. Retrieved from [Link]

-

Scribd. (n.d.). Pyrolytic Elimination - Syn Eliminations. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Wikipedia. (n.d.). Ei mechanism. Retrieved from [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]

- 3. ajgreenchem.com [ajgreenchem.com]

- 4. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound(542-10-9) IR Spectrum [chemicalbook.com]

- 6. This compound(542-10-9) 13C NMR [m.chemicalbook.com]

- 7. NP-MRD: 13C NMR Spectrum (1D, 600 MHz, CDCl3, simulated) (NP0032963) [np-mrd.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

Physical and chemical properties of 1,1-diacetoxyethane

An In-depth Technical Guide to the Physical and Chemical Properties of 1,1-Diacetoxyethane

Prepared by: Gemini, Senior Application Scientist

Introduction

1,1-Diacetoxyethane, also known under the common name ethylidene diacetate, is a geminal diacetate ester of significant interest in organic synthesis and industrial chemistry.[1] Structurally, it features two acetate groups attached to the same carbon atom, a characteristic that imparts unique reactivity. Historically, it has been a key intermediate in the production of vinyl acetate, a critical monomer for various polymers.[1] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, and handling, tailored for researchers, chemists, and professionals in drug development and chemical manufacturing.

Molecular Structure and Identification

Correctly identifying a chemical compound is the foundation of all scientific work. 1,1-Diacetoxyethane is systematically named ethane-1,1-diyl diacetate or 1-acetyloxyethyl acetate.[1][2]

Chemical Structure

The structure consists of a central methine (CH) group bonded to a methyl group (-CH₃) and two acetate (-OCOCH₃) groups via oxygen atoms.

Caption: Molecular Structure of 1,1-Diacetoxyethane.

Identifiers

A consistent set of identifiers is crucial for database searches and regulatory compliance.

| Identifier | Value | Source(s) |

| CAS Number | 542-10-9 | [1][2] |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2] |

| IUPAC Name | ethane-1,1-diyl diacetate | [1] |

| Synonyms | This compound, 1,1-Ethanediol diacetate | [3][4] |

| InChIKey | ACKALUBLCWJVNB-UHFFFAOYSA-N | [2] |

| SMILES | CC(OC(=O)C)OC(=O)C | [2] |

Physical Properties

1,1-Diacetoxyethane is a colorless liquid at room temperature, characterized by a sweet, fruity odor typical of esters.[3] Its physical state and properties are critical for determining appropriate handling, storage, and application conditions.

| Property | Value | Source(s) |

| Appearance | Colorless, clear liquid | [1][3] |

| Odor | Sweet, fruity | [3] |

| Melting Point | 18.9 °C | [1] |

| Boiling Point | 167–169 °C (at 760 mmHg) | [1] |

| Density | 1.07 g/cm³ | [1][4] |

| Refractive Index (n_D^25) | 1.3995 - 1.4015 | [4] |

| Flash Point | 68 - 78 °C | [4][5] |

| Solubility | Slightly soluble in water; miscible with alcohol | [4][5] |

Spectroscopic Data

Spectroscopic analysis is essential for structural elucidation and purity assessment.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is simple and characteristic. It displays a quartet for the methine proton (CH) due to coupling with the adjacent methyl group, a doublet for the terminal methyl group (CH-CH₃ ), and a singlet for the six equivalent protons of the two acetate groups.

-

¹³C NMR: The carbon NMR spectrum shows distinct signals for the carbonyl carbons of the acetate groups, the methine carbon, and the two types of methyl carbons.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| -OC(O )-C H₃ | 2.0-2.1 (s, 6H) | ~21 |

| -C H(CH₃)- | 6.8-6.9 (q, 1H) | ~88 |

| -CH(C H₃)- | 1.4-1.5 (d, 3H) | ~20 |

| -OC (O)CH₃ | N/A | ~169 |

| (Note: Approximate chemical shifts are based on predictive models and data from similar structures. Actual values may vary based on solvent and instrument.)[6][7][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum of 1,1-diacetoxyethane is dominated by strong absorptions characteristic of its ester functionalities.[2]

| Wavenumber (cm⁻¹) | Assignment |

| ~1750-1735 | C=O (ester carbonyl) stretch (strong, sharp) |

| ~1240-1200 | C-O (ester) stretch (strong) |

| ~2980-2850 | C-H (alkane) stretch |

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. The molecular ion peak [M]⁺ at m/z = 146 is often weak or absent.[2]

| m/z | Fragment Ion | Interpretation |

| 103 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 87 | [M - OCOCH₃]⁺ | Loss of an acetoxy radical |

| 43 | [CH₃CO]⁺ | Acetyl cation (often the base peak) |

Chemical Properties and Reactivity

The chemical behavior of 1,1-diacetoxyethane is primarily dictated by the geminal diacetate group, which functions as a protected aldehyde.

Hydrolysis

As an ester, 1,1-diacetoxyethane is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reaction cleaves the ester bonds, yielding acetaldehyde and acetic acid.

4.1.1 Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis proceeds via a bimolecular mechanism (A_AC_2 type), where a water molecule acts as the nucleophile.[3] The reaction rate is proportional to the acid concentration.[3]

Caption: Workflow of Acid-Catalyzed Hydrolysis.

The mechanism involves the initial protonation of one of the carbonyl oxygens, which activates the carbonyl carbon for nucleophilic attack by water.[9][10] This is followed by proton transfers and the elimination of the first molecule of acetic acid. The resulting intermediate is then hydrolyzed further to yield acetaldehyde and a second molecule of acetic acid.[3]

Thermal Decomposition

A significant industrial reaction of 1,1-diacetoxyethane is its thermal elimination of acetic acid to produce vinyl acetate, a key monomer for polyvinyl acetate (PVA) and other polymers.[1]

CH₃CH(OCOCH₃)₂ → CH₂=CHOCOCH₃ + CH₃COOH

Stability and Incompatibilities

1,1-Diacetoxyethane is stable under normal storage conditions.[11] However, it is a combustible liquid and should be kept away from heat, sparks, and open flames.[4][11] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can catalyze its decomposition.[11]

Synthesis and Manufacturing

The primary industrial route for producing 1,1-diacetoxyethane is the reaction of acetaldehyde with acetic anhydride.[1]

Industrial Synthesis Reaction

This reaction is typically catalyzed by an acid, such as ferric chloride.[1]

CH₃CHO + (CH₃CO)₂O --(Catalyst)--> CH₃CH(OCOCH₃)₂

Caption: Industrial Synthesis of 1,1-Diacetoxyethane.

Laboratory Synthesis Protocol (Representative)

A general procedure for synthesis involves the careful addition of acetaldehyde to acetic anhydride in the presence of a suitable catalyst.

-

Setup: A round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Reagents: Acetic anhydride and a catalytic amount of a Lewis or protic acid (e.g., p-toluenesulfonic acid) are charged into the flask and cooled in an ice bath.[12]

-

Addition: Acetaldehyde is added dropwise from the addition funnel while maintaining a low temperature to control the exothermic reaction.[13]

-

Reaction: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by an appropriate analytical technique (e.g., GC or TLC).[12]

-

Workup: The reaction mixture is quenched by pouring it into a cold, saturated solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted acetic anhydride.

-

Extraction & Purification: The product is extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over an anhydrous drying agent (e.g., Na₂SO₄). The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.[12]

Analytical Methodologies

Gas Chromatography (GC) is the primary method for assessing the purity of 1,1-diacetoxyethane and monitoring reaction progress.

Gas Chromatography (GC) Protocol

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 1,1-Ethanediol, 1,1-diacetate | C6H10O4 | CID 222536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. This compound | 542-10-9 [amp.chemicalbook.com]

- 5. 320. Kinetics of the acid-catalysed hydrolysis and decomposition of this compound - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 1,1-Dimethoxyethane(534-15-6) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. fishersci.com [fishersci.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Spectroscopic Data of Ethylidene Diacetate

Introduction

Ethylidene diacetate, systematically known as ethane-1,1-diyl diacetate, is an organic compound with the chemical formula C₆H₁₀O₄ and a molecular weight of 146.14 g/mol .[1][2] This colorless liquid is a notable geminal diacetate. Historically, it has served as a significant precursor in the industrial synthesis of vinyl acetate, a key monomer for various polymers.[2] A comprehensive understanding of its spectroscopic profile is paramount for researchers in chemical synthesis, quality control, and drug development for unambiguous identification and characterization.

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. It is designed to offer not just the data itself, but also the underlying scientific principles and practical insights into the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is relatively simple and highly informative, displaying two distinct signals corresponding to the two types of protons in its structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~1.4 | Doublet | 3H | ~5.9 | -CH₃ (methine-bound) |

| ~2.0 | Singlet | 6H | N/A | -C(O)CH₃ (acetyl) |

| ~6.8 | Quartet | 1H | ~5.9 | -CH (methine) |

Solvent and frequency are typically CDCl₃ at 300-500 MHz. Exact chemical shifts can vary slightly based on experimental conditions.

Interpretation of the ¹H NMR Spectrum:

The causality behind the observed spectrum lies in the molecule's symmetry and the electronic environments of the protons.

-

The Acetyl Protons (-C(O)CH₃): The two acetyl groups are chemically equivalent due to free rotation. This results in a single signal for their six protons.[3] This signal appears as a singlet at approximately 2.0 ppm because there are no adjacent protons to cause spin-spin coupling. Its integration value of 6H confirms the presence of these two equivalent methyl groups.

-

The Ethylidene Protons (-CH-CH₃): The methine proton (-CH) and the methyl protons (-CH₃) of the ethylidene group are coupled to each other.

-

The methyl protons appear as a doublet around 1.4 ppm. The signal is split into a doublet by the single adjacent methine proton (n+1 rule, where n=1).

-

The methine proton signal appears further downfield at about 6.8 ppm. This significant downfield shift is due to the deshielding effect of the two adjacent electronegative oxygen atoms. This signal is split into a quartet by the three neighboring methyl protons (n+1 rule, where n=3).

-

The coupling constant (J value) for both the doublet and the quartet is identical (~5.9 Hz), confirming the coupling relationship between these two groups of protons.

-

Caption: Workflow for FT-IR analysis of a neat liquid sample.

Experimental Protocol: FT-IR of a Neat Liquid

This compound is a liquid at room temperature, making it ideal for analysis as a neat (undiluted) sample.

-

Plate Preparation: Obtain two clean, dry salt plates (e.g., NaCl or KBr) from a desiccator. [4][5]2. Sample Application: Place one to two drops of this compound onto the center of one salt plate. [6]3. Sandwiching: Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. [7]4. Mounting: Secure the salt plate "sandwich" in the spectrometer's sample holder. [6]5. Background Scan: Run a background spectrum with an empty sample holder to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the sample holder with the prepared plates into the instrument and acquire the IR spectrum. [8]7. Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to the desiccator. [4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. Electron Ionization (EI) is a common technique used for this purpose. [9] Table 4: Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 146 | Molecular Ion [M]⁺ | [C₆H₁₀O₄]⁺ |

| 103 | [M - CH₃CO]⁺ | [C₄H₇O₃]⁺ |

| 87 | [M - CH₃COO]⁺ | [C₄H₇O₂]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) | [C₂H₃O]⁺ |

Interpretation of the Mass Spectrum:

The fragmentation of this compound upon electron ionization is predictable and provides key structural clues.

-

Molecular Ion: A peak at m/z 146 corresponds to the molecular ion (M⁺), confirming the molecular weight of the compound.

-

Base Peak: The most intense peak, known as the base peak, is observed at m/z 43. This corresponds to the highly stable acetylium ion ([CH₃CO]⁺), formed by the cleavage of a C-O bond. [1]The stability of this ion is a major driving force for the fragmentation pathways.

-

Other Major Fragments:

-

A peak at m/z 103 results from the loss of an acetyl radical (•COCH₃) from the molecular ion.

-

A peak at m/z 87 arises from the loss of an acetoxy radical (•OCOCH₃) from the molecular ion.

-

Caption: Major fragmentation pathways of this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing an electron to be ejected and forming a positively charged molecular ion (M⁺). [9]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR spectroscopy confirm the carbon-hydrogen framework and the presence of both acetyl and ethylidene moieties. Infrared spectroscopy definitively identifies the characteristic ester functional groups through their strong carbonyl and C-O stretching absorptions. Finally, mass spectrometry confirms the molecular weight and reveals a logical fragmentation pattern dominated by the formation of the stable acetylium ion. Together, these techniques form a robust analytical toolkit for the unambiguous identification and quality assessment of this compound in research and industrial applications.

References

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Prep Guide for Chemists. Retrieved from [Link]

-

Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

-

Shimadzu. (n.d.). Ionization Modes: EI. Retrieved from [Link]

-

ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Ethanediol, 1,1-diacetate. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

AIP Publishing. (2023, April 6). Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds. Retrieved from [Link]

-

AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

National Institute of Standards and Technology. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H, 1H-Coupling Constants. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

PubChem. (n.d.). Ethylene glycol diacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyleneglycol diacetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Stack Exchange. (2024, May 26). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

-

PubMed. (2025, April 30). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Retrieved from [Link]

-

University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

-

Purdue e-Pubs. (n.d.). i. mass spectral fragmentation patterns of ethylene thioketals and thioacetals. ii. reactions of (pos)-pulegone and (neg)-2-benzylidene-5-methylcyclohexanone with ethanedithiol and boron trifluoride etherate. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl ethanoate fragmentation pattern. Retrieved from [Link]

-

ACS Publications. (n.d.). Properties and Infrared Spectra of Ethylenediaminetetraacetic Acid Complexes. I. Alkaline Earth Chelates 1. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,2-Ethanediol, diacetate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Gsrs. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. 1,1-Ethanediol, 1,1-diacetate | C6H10O4 | CID 222536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(542-10-9) 1H NMR [m.chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. scribd.com [scribd.com]

- 7. researchgate.net [researchgate.net]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Ionization Modes: EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Solubility of ethylidene diacetate in common organic solvents

An In-Depth Technical Guide to the Solubility of Ethylidene Diacetate in Common Organic Solvents

Executive Summary

This compound (CAS 542-10-9), also known as 1,1-diacetoxyethane, is a geminal diacetate ester recognized for its utility as a solvent and a stable precursor in organic synthesis, notably in the historical production of vinyl acetate.[1][2] For researchers, process chemists, and formulation scientists, a comprehensive understanding of its solubility characteristics is paramount. Solubility dictates the choice of reaction media, impacts purification strategies such as crystallization and extraction, and is fundamental to the development of stable formulations.

This technical guide provides a detailed examination of the solubility of this compound. It moves beyond simple qualitative descriptors to provide a predictive framework based on physicochemical properties and solubility theory. This document outlines the theoretical principles of dissolution, presents available experimental data, offers a robust protocol for empirical solubility determination, and discusses the practical implications for laboratory and industrial applications.

Physicochemical and Structural Properties

The solubility behavior of a compound is intrinsically linked to its molecular structure and physical properties. This compound is a relatively small ester with key structural features that dictate its interaction with various solvents.

Structural Analysis: The molecule, (CH₃CO₂)₂CHCH₃, contains two polar carbonyl (C=O) groups, which can act as hydrogen bond acceptors. However, it lacks hydrogen bond donor capabilities. The presence of these ester functionalities, combined with the alkyl backbone, results in a molecule of moderate polarity.

Hansen Solubility Parameters (HSP): A powerful tool for predicting solubility, HSP decomposes the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). Substances with similar HSP values are likely to be miscible. The HSP for this compound are provided in the table below.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 542-10-9 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Appearance | Colorless liquid with a fruity odor | [1][5] |

| Density | ~1.07 g/cm³ | [2] |

| Melting Point | 18.9 °C | [2][6] |

| Boiling Point | 167–169 °C | [2] |

| HSP, Dispersion (δD) | 16.61 MPa¹/² | [3][4] |

| HSP, Polar (δP) | 6.02 MPa¹/² | [3][4] |

| HSP, Hydrogen Bonding (δH) | 8.31 MPa¹/² |[3][4] |

Theoretical Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a foundational concept in solubility, referring to the intermolecular forces between solute and solvent molecules.[7] For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

-

Polar Solvents (e.g., water, ethanol) have large dipole moments and/or hydrogen bonding capabilities. They best dissolve polar solutes.

-

Nonpolar Solvents (e.g., hexane, toluene) primarily interact through weaker London dispersion forces and are effective at dissolving nonpolar solutes.

This compound, with its ester groups, possesses a moderate dipole moment, making it more soluble in polar solvents than in purely nonpolar ones.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

HSP provides a more nuanced prediction of solubility. The principle is that if the HSP values of a solute and a solvent are close, they are likely to be miscible. The distance (Ra) between the HSP coordinates of two substances in "Hansen space" can be calculated; a smaller Ra indicates a higher likelihood of solubility. This compound's moderate δP and δH values suggest good compatibility with solvents that also possess both polar and hydrogen bonding characteristics.[3][4]

Caption: HSP-based prediction of solubility.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound across a wide range of organic solvents is sparse in publicly available literature. However, by combining qualitative statements, estimated values, and predictions from Hansen Solubility Parameters, a reliable profile can be constructed.

Table 2: Solubility of this compound in Common Solvents

| Solvent | Type | Solubility | Rationale / Source(s) |

|---|---|---|---|

| Water | Polar Protic | Slightly Soluble (~41.1 g/L at 25°C) | The ester groups allow for some interaction, but the hydrocarbon character limits miscibility.[6][8][9][10] |

| Ethanol | Polar Protic | Miscible | The polarity and structure are highly compatible. This is widely reported in chemical literature. |

| Acetone | Polar Aprotic | Predicted to be Miscible | As a moderately polar solvent, its HSP are reasonably close to those of this compound, suggesting strong interaction. |

| Ethyl Acetate | Polar Aprotic | Predicted to be Miscible | Structural similarity and compatible intermolecular forces ("like dissolves like") strongly indicate miscibility. |

| Toluene | Nonpolar | Predicted to be Soluble/Miscible | While nonpolar, toluene's aromatic ring allows for dipole-induced dipole interactions with the ester groups. |

| Hexane | Nonpolar | Predicted to have Limited Solubility | The significant difference in polarity and HSP suggests poor interaction between the polar ester and the nonpolar alkane. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Predicted to be Miscible | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of moderately polar compounds. |

Analysis of the Ternary System: this compound–Acetic Acid–Water A 1942 study by Julian C. Smith provides valuable insight into the behavior of this compound in a mixed solvent system.[11] The study shows that while this compound and water have limited mutual solubility, forming two distinct layers, the addition of acetic acid acts as a cosolvent, increasing the solubility of each component in the other.[11] For example, a mixture containing 75% this compound and 10.7% water requires 14.3% acetic acid to become a single phase, demonstrating the powerful influence of a cosolvent.[11]

Standard Protocol for Experimental Solubility Determination

For applications requiring precise solubility values, direct experimental measurement is necessary. The isothermal equilibrium (or "shake-flask") method is a reliable, standard procedure.

Objective: To determine the saturation solubility of this compound in a chosen solvent at a constant temperature.

Principle: An excess of the solute is agitated in the solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the solute in the solution is determined analytically.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed, thermostatted vessel (e.g., a jacketed glass reactor or a sealed vial in a temperature-controlled shaker). The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-72 hours). This duration is necessary to ensure that the system has reached thermodynamic equilibrium. The time required should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for several hours (e.g., 2-4 hours) to allow the excess undissolved this compound to settle.

-

Sampling: Carefully extract a clear aliquot of the supernatant (the saturated solution) using a pipette or syringe. To avoid contamination from undissolved solute, it is best practice to use a syringe fitted with a solvent-compatible filter (e.g., a 0.45 µm PTFE filter).

-

Analysis: Accurately determine the concentration of this compound in the sampled aliquot. Several methods can be employed:

-

Gravimetric Analysis: Weigh the sampled aliquot, then evaporate the solvent under controlled conditions (e.g., in a vacuum oven) and weigh the remaining solute residue. This method is straightforward but requires a non-volatile solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the aliquot with a suitable solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography or Gas Chromatography system. This is highly accurate and specific.

-

Spectroscopic Analysis (NMR): Use quantitative Nuclear Magnetic Resonance (qNMR) with an internal standard to determine the concentration directly from the spectrum.

-

-

Calculation: Express the solubility in desired units, such as g/100 mL, mol/L, or weight percent.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

-

Temperature: The solubility of most liquids in other liquids does not change as dramatically with temperature as it does for solids. However, temperature can affect the kinetics of dissolution (how fast it dissolves) and can shift the equilibrium, especially near the critical solution temperature of partially miscible systems.

-

Impurities: The presence of impurities, particularly water, in either the this compound or the organic solvent can significantly alter solubility. Water can engage in hydrogen bonding and may reduce solubility in nonpolar solvents or, in some cases, act as a cosolvent.

Practical Applications & Solvent Selection

-

Reaction Medium: For chemical reactions, a solvent that fully dissolves all reactants is typically chosen. Based on its profile, polar aprotic solvents like ethyl acetate or acetone, or even moderately nonpolar solvents like toluene, would be excellent choices for reactions involving this compound.

-

Purification: Understanding solubility is key for purification. To purify this compound by extraction, one would choose a solvent in which it is highly soluble that is immiscible with the solvent containing the impurities (e.g., extracting from an aqueous wash with ethyl acetate).

-

Formulation: In drug development or materials science, this compound might be used as a solvent or part of a solvent system. Its moderate polarity and relatively low volatility make it suitable for creating stable solutions of active ingredients or polymers.

Conclusion

This compound is a moderately polar organic liquid with versatile solubility characteristics. It is miscible with many common polar organic solvents such as ethanol and acetone, but exhibits limited solubility in water and nonpolar alkanes like hexane. The principle of "like dissolves like" and the more quantitative Hansen Solubility Parameters provide a robust framework for predicting its behavior. For precise applications, the isothermal equilibrium method offers a reliable means of experimental determination. This comprehensive understanding of solubility is essential for the effective and efficient use of this compound in research and industrial settings.

References

-

Smith, J. C. (1942). The Solubility Diagrams for the Systems this compound–Acetic Acid–Water and Vinyl Acetate–Acetone–Water. The Journal of Physical Chemistry, 46(2), 229–232. Retrieved from [Link]

-

ACS Publications. (n.d.). The Solubility Diagrams for the Systems this compound–Acetic Acid–Water and Vinyl Acetate–Acetone–Water. The Journal of Physical Chemistry. Retrieved from [Link]

-

DOSS. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethylene glycol diacetate. Retrieved from [Link]

-

DOSS. (2021). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 542-10-9. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). ethylidene di(acetate). Retrieved from [Link]

Sources

- 1. CAS 542-10-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. DOSS [doss.turi.org]

- 4. DOSS [doss.turi.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound, 542-10-9 [thegoodscentscompany.com]

- 7. 溶剂混溶性表 [sigmaaldrich.com]

- 8. This compound CAS#: 542-10-9 [m.chemicalbook.com]

- 9. lookchem.com [lookchem.com]

- 10. chembk.com [chembk.com]

- 11. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Stability and Decomposition of Ethylidene Diacetate

Executive Summary

Ethylidene diacetate (EDA), a key intermediate in chemical synthesis, is valued for its role in producing high-volume chemicals and its applications in the pharmaceutical industry.[1] Understanding its thermal stability is paramount for safe handling, process optimization, and predicting its fate under thermal stress. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, detailing its decomposition pathways, reaction kinetics, and underlying mechanisms. It furnishes researchers and drug development professionals with detailed, field-proven experimental protocols for assessing thermal stability using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis by gas chromatography-mass spectrometry (GC-MS). By integrating theoretical principles with practical methodologies, this document serves as an essential resource for any laboratory working with this versatile compound.

Introduction

Chemical Identity and Properties of this compound

This compound, systematically named ethane-1,1-diyl diacetate, is a geminal diacetate ester.[2] It is a colorless liquid or low-melting solid under standard conditions, recognized for its role as a precursor to vinyl acetate.[2] Its fundamental physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | Ethane-1,1-diyl diacetate | [2] |

| Synonyms | 1,1-Diacetoxyethane, 1,1-Ethanediol diacetate | [2] |

| CAS Number | 542-10-9 | [2] |

| Molecular Formula | C₆H₁₀O₄ | [2] |

| Molar Mass | 146.14 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Density | 1.07 g/cm³ | [2] |

| Melting Point | 18.9 °C | [2] |

| Boiling Point | 167–169 °C |[2] |

Industrial Significance and Applications

Historically, this compound was a significant intermediate in the production of vinyl acetate, a critical monomer for polymers like polyvinyl acetate (PVA).[2] The process involves the thermal elimination of acetic acid from EDA.[2] Furthermore, EDA can be transformed into acetic anhydride and acetaldehyde, highlighting its flexibility as a chemical intermediate. In the pharmaceutical sector, its reactivity makes it a useful building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[1]

Scope of the Guide

This guide focuses exclusively on the thermal stability and decomposition of this compound. It covers the primary decomposition products and pathways under non-combustive, thermal stress conditions. The experimental protocols provided are designed to be robust, self-validating, and directly applicable in a modern research or process development laboratory.

Thermal Decomposition Profile

This compound is stable under normal storage conditions but will decompose upon heating.[3] While specific decomposition onset temperatures are not widely published in safety literature, empirical studies show its decomposition in the gas phase is a well-established phenomenon.[3] The decomposition is primarily characterized by two competing, non-radical, unimolecular pathways.

Primary Decomposition Pathways

Under thermal stress, this compound primarily decomposes via two main routes:

-

Elimination Reaction: This pathway yields vinyl acetate and acetic acid. This is a synthetically valuable route and a classic example of an ester pyrolysis reaction.[2]

-

Rearrangement Reaction: This pathway produces acetaldehyde and acetic anhydride. This route was historically significant for the co-production of these two commodity chemicals.

These pathways are illustrated in the diagram below.

Caption: Primary thermal decomposition pathways of this compound.

Gaseous and Hazardous Decomposition Products

In the context of controlled thermal decomposition, the primary products (vinyl acetate, acetic acid, acetaldehyde, acetic anhydride) are the main species observed. However, under conditions of combustion or in the presence of excess oxygen at high temperatures, further oxidation will occur. Safety data sheets consistently list carbon monoxide (CO) and carbon dioxide (CO₂) as hazardous decomposition products under such fire conditions.[3]

Reaction Kinetics and Mechanism

Kinetic Parameters of Decomposition

Early studies established that the gas-phase thermal decomposition of this compound follows a homogeneous, first-order kinetic model.[3] This implies the rate of decomposition is directly proportional to the concentration of the EDA molecule itself, which is characteristic of a unimolecular process.

A specific kinetic study on the thermal decomposition to form vinyl acetate has been published, which can provide detailed parameters such as activation energy (Ea) and the pre-exponential factor (A).[4] For researchers requiring precise kinetic modeling, consulting such dedicated studies is essential. In the absence of accessible data, the kinetic parameters must be determined empirically using methods like those described in Section 5.0. For context, the pyrolysis of a structurally related compound, diacetamide, which also proceeds via a six-membered transition state, was found to have an activation energy of 158.23 kJ/mol.[5]

Proposed Reaction Mechanisms

The formation of vinyl acetate and acetic acid is best explained by a pericyclic elimination reaction involving a six-membered cyclic transition state. This is a well-documented mechanism for the pyrolysis of esters containing a β-hydrogen. The carbonyl oxygen of one acetate group acts as an internal base, abstracting a β-hydrogen from the ethylidene methyl group, leading to the concerted formation of a C=C double bond and the elimination of acetic acid.

Caption: Conceptual flow of the pericyclic elimination mechanism.

This mechanism is favored because it avoids the formation of high-energy ionic intermediates and proceeds through a stable, chair-like six-membered ring structure in the transition state.

Experimental Methodologies for Stability Assessment

A comprehensive assessment of thermal stability requires a multi-faceted approach. The following protocols outline the use of TGA, DSC, and GC-MS to fully characterize the decomposition of this compound.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate for mass loss steps, Curie point standards for temperature).[6]

-

Sample Preparation: Place 5-10 mg of liquid this compound into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Purge Gas: High-purity nitrogen at a flow rate of 50-100 mL/min to ensure an inert atmosphere and prevent oxidative decomposition.[1]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.[1]

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C). The initial mass loss will correspond to the boiling of the sample. The subsequent, more significant mass loss events indicate decomposition.

-

Calculate the first derivative of the mass loss curve (DTG curve). Peaks on the DTG curve correspond to the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (T_onset) using the tangent method on the primary decomposition step.

-

-

Self-Validation: Run the experiment in triplicate to ensure reproducibility. The T_onset values should agree within ±2 °C.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal events, such as melting, boiling, and decomposition, and to determine the enthalpy of these transitions.[7][8]

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity standard, such as indium.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. An empty, sealed pan will be used as the reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp from 0 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (W/g) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic or complex endothermic events at higher temperatures, which correspond to decomposition.

-

Integrate the peak areas to calculate the enthalpy (ΔH) for each thermal event.

-

-

Self-Validation: The measured melting point of EDA (approx. 18.9 °C) should be verified against the literature value.[2] Replicate runs should show consistent peak temperatures and enthalpies.

Protocol: Evolved Gas Analysis via TGA-GC-MS

Objective: To identify the chemical composition of the gases evolved during decomposition.

Methodology:

-

System Setup: Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line (maintained at >200 °C to prevent condensation).

-

TGA Program: Run the TGA protocol as described in Section 5.1.

-

GC-MS Method:

-

Injection: Program the system to automatically inject a sample of the evolved gas from the TGA into the GC at specific temperature intervals (e.g., just after the onset of decomposition).

-

GC Column: Use a suitable capillary column for separating small, polar organic molecules (e.g., a wax-based or mid-polarity column).

-

GC Oven Program: Start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C) to separate the evolved components.

-

MS Detection: Scan a mass range of 15-300 amu.

-

-

Data Analysis:

-

Identify the compounds eluting from the GC by comparing their mass spectra to a reference library (e.g., NIST).

-

Confirm the presence of vinyl acetate, acetic acid, acetaldehyde, and acetic anhydride.

-

-

Self-Validation: The identified products should be chemically plausible based on the structure of this compound. The timing of their evolution should correlate with the mass loss events observed in the TGA thermogram.

Workflow for Comprehensive Analysis

Caption: Integrated workflow for thermal analysis of this compound.

Safety, Handling, and Storage

Intrinsic Stability and Hazards

This compound is stable under normal temperatures and pressures.[3] It is classified as a combustible liquid.[3] The primary hazards are associated with its flammability and potential for decomposition at elevated temperatures.

-